Chlormezanone

Vue d'ensemble

Description

Chlormezanone is a drug used as an anxiolytic and a muscle relaxant . It is marketed under the brand names Trancopal or Fenaprim .

Synthesis Analysis

An optimized method for the synthesis of Chlormezanone involves several steps . The process begins with a reaction between p-chlorobenzaldehyde and methylamine in a toluene solvent, catalyzed by a catalyst, to produce p-chlorobenzylidene methylamine . This is followed by a condensation dehydration reaction with 3-mercaptopropionic acid to obtain a cyclized compound . The cyclized compound is then oxidized in an acidic potassium permanganate water solution to produce a Chlormezanone crude product . The crude product is re-crystallized with anhydrous ethanol to obtain a refined Chlormezanone product .Chemical Reactions Analysis

The chemical reactions involving Chlormezanone are not explicitly mentioned in the search results. More detailed information might be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis

The physical and chemical properties of Chlormezanone have been studied, but specific details are not available in the search results .Applications De Recherche Scientifique

Dermatology

Chlormezanone: has been studied for its effects on skin cells, particularly in the context of dermatological applications . Research has explored its interactions with human keratinocytes and leukocytes, investigating its potential cytotoxicity and effects on cell proliferation . Although its use in dermatology is not widespread due to its discontinuation, the insights from these studies contribute to a broader understanding of drug-skin interactions.

Pharmacology

In pharmacology, Chlormezanone is recognized as a non-benzodiazepine muscle relaxant . It has been investigated for its mechanism of action, which involves binding to central benzodiazepine receptors and potentiating the effects of GABA . This research is crucial for understanding how Chlormezanone can modulate neurotransmitter activity and influence muscle relaxation.

Muscle Relaxation

Chlormezanone: has been used as a muscle relaxant, with studies examining its efficacy in treating muscle spasm and tension . Clinical trials have assessed its impact on patients with conditions like fibromyalgia, where muscle relaxation may alleviate symptoms .

Therapeutic Use

Therapeutically, Chlormezanone was once used to manage anxiety and treat muscle spasms . Although it was discontinued, research into its therapeutic applications provides valuable information on the treatment of these conditions and the potential side effects of such medications.

Medicine

In medicine, Chlormezanone ’s role extended beyond muscle relaxation to potential applications as an anxiolytic and hypnotic . Its pharmacokinetic properties, such as elimination half-life, were also subjects of medical research, contributing to our understanding of drug metabolism and clearance .

Research Studies

Various research studies have focused on Chlormezanone ’s potential benefits and drawbacks. For instance, a double-blind placebo-controlled study investigated its use in primary fibromyalgia syndrome but found no beneficial therapeutic effect . Such studies are essential for evaluating the efficacy and safety of pharmaceutical compounds.

Mécanisme D'action

Target of Action

Chlormezanone primarily targets the central benzodiazepine receptors . These receptors play a crucial role in the central nervous system, where they interact allosterically with GABA (gamma-aminobutyric acid) receptors .

Mode of Action

Chlormezanone interacts with its targets by binding to the central benzodiazepine receptors . This binding potentiates the effects of the inhibitory neurotransmitter GABA . As a result, the inhibition of the ascending reticular activating system is increased, and the cortical and limbic arousal that occurs following stimulation of the reticular pathways is blocked .

Biochemical Pathways

The biochemical pathways affected by Chlormezanone are primarily related to the modulation of GABA neurotransmission . By enhancing the effects of GABA, Chlormezanone increases inhibitory neurotransmission, leading to decreased neuronal excitability and resulting in muscle relaxation and anxiolytic effects .

Pharmacokinetics

It has been observed that chlormezanone is rapidly absorbed and distributed in young subjects, and slowly eliminated with a half-life of 38 hours .

Result of Action

The molecular and cellular effects of Chlormezanone’s action primarily involve the potentiation of GABA’s inhibitory effects . This leads to increased inhibition of the ascending reticular activating system and blocking of cortical and limbic arousal . Clinically, this results in muscle relaxation and anxiolytic effects .

Action Environment

Furthermore, individual patient factors such as age, renal function, and metabolic rate can influence the drug’s pharmacokinetics and overall efficacy .

Safety and Hazards

Chlormezanone was discontinued worldwide in 1996 due to confirmed serious and rare cutaneous reactions (toxic epidermal necrolysis) . It may cause eye, skin, or respiratory system irritation . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .

Propriétés

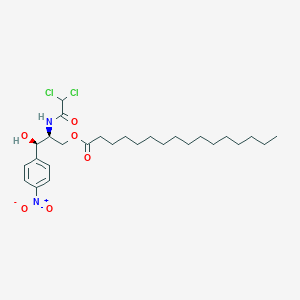

IUPAC Name |

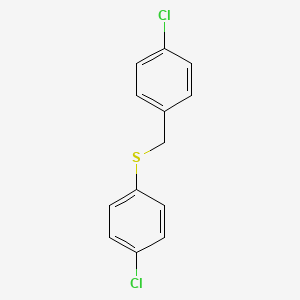

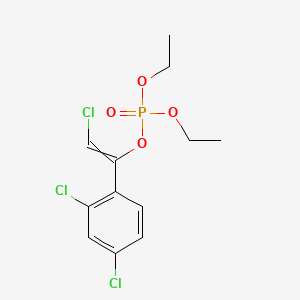

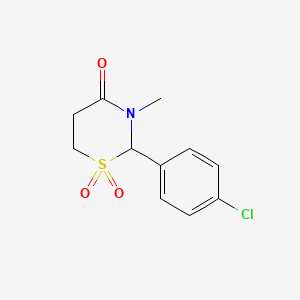

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQAYVWKMWHEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022798 | |

| Record name | Chlormezanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways., NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/, IN ABSENCE OF DEFINITIVE STUDIES IT APPEARS REASONABLE TO ASCRIBE BENEFICIAL EFFECTS...TO THEIR SEDATIVE PROPERTIES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Chlormezanone | |

Color/Form |

CRYSTALS | |

CAS RN |

80-77-3, 102818-66-6, 102818-67-7 | |

| Record name | (±)-Chlormezanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlormezanone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlormezanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlormezanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlormezanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlormezanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMEZANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116.2-118.6, 116.2-118.2 °C, 116.2 °C | |

| Record name | Chlormezanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORMEZANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlormezanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Chlormezanone?

A1: While the precise mechanism of action of Chlormezanone remains unclear, research suggests it primarily acts as a centrally acting muscle relaxant. Studies in anesthetized cats showed that Chlormezanone inhibited the twitch contraction-enhancing effect of paired stimuli without affecting contractility to single shocks. Further analysis revealed that this effect was likely due to Chlormezanone extending the refractory period of the neuromuscular junction. []

Q2: How does Chlormezanone compare to other muscle relaxants like Mephenesin?

A2: Both Chlormezanone and Mephenesin exhibit similar characteristics in terms of their peripheral actions. They inhibit the enhancement of twitch contractions caused by paired stimuli without affecting single shock contractility, nerve conduction, or observed nerve or muscle refractory periods. This suggests a shared mechanism of action involving the extension of the neuromuscular junction refractory period. []

Q3: Does Chlormezanone affect the central nervous system?

A3: Yes, electroencephalographic (EEG) studies in rabbits demonstrate that Chlormezanone induces a drowsy EEG pattern characterized by high-voltage slow waves in the cortex and amygdala, along with desynchronization of hippocampal theta waves. This effect is similar to, but less potent than, that observed with another muscle relaxant, Chlorphenesin carbamate. []

Q4: Does Chlormezanone have analgesic properties?

A4: Studies in mice indicate that Chlormezanone possesses intrinsic analgesic activity, demonstrated by its ability to increase the pain threshold in response to noxious stimuli. Furthermore, it potentiates the analgesic effects of morphine-type drugs and Paracetamol. This analgesic effect is only weakly antagonized by Nalorphine, suggesting a mechanism distinct from opioid receptors. []

Q5: What is the molecular formula and weight of Chlormezanone?

A5: Chlormezanone has a molecular formula of C11H12ClNO3S and a molecular weight of 257.72 g/mol. [, ]

Q6: What are the key structural features of Chlormezanone?

A6: Chlormezanone features a central 1,3-thiazinane ring system with a 4-chlorophenyl substituent at position 2 and a methyl group at position 3. The sulfur atom in the ring is oxidized to a sulfone (SO2) group. [, ]

Q7: How is Chlormezanone absorbed and distributed in the body?

A7: Following oral administration, Chlormezanone is readily absorbed from the gastrointestinal tract. Studies in healthy volunteers revealed peak plasma concentrations (Cmax) of approximately 2.9 µg/ml achieved around 1.5 hours (Tmax) after a single 200 mg dose. []

Q8: What is the metabolic fate of Chlormezanone?

A8: Studies in rats and mice show that Chlormezanone undergoes extensive metabolism, with approximately 74% of an oral dose excreted in rat urine within 24 hours. Identified metabolites include p-chlorobenzoic acid, p-chlorohippuric acid, N-methyl-p-chlorobenzamide, 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid, 3-sulphopropionic acid, and the glucuronide of p-chlorobenzoid acid. Notably, co-administration of Aspirin does not alter the metabolic profile of Chlormezanone but can reduce the rate of excretion. []

Q9: What therapeutic applications have been investigated for Chlormezanone?

A9: Chlormezanone has been investigated for its potential therapeutic benefits in various conditions, including:

- Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS): A study in CP/CPPS patients indicated that Chlormezanone alone could alleviate symptoms and enhance quality of life. Combining Chlormezanone with Terazosin, an alpha1-receptor inhibitor, showed superior efficacy compared to either drug alone. []

- Insomnia: Several studies have explored the efficacy of Chlormezanone in treating insomnia, particularly in the context of rheumatic diseases. Results suggest that Chlormezanone effectively improves sleep quality and duration, potentially surpassing the efficacy of placebo. [, , , , , ]

- Musculoskeletal pain: Clinical trials have investigated the use of Chlormezanone in managing pain associated with various musculoskeletal conditions, including low back pain, wry neck, and muscle spasms. While results are mixed, some studies suggest that Chlormezanone can reduce analgesic consumption and potentially improve pain relief. [, , , ]

Q10: What are the potential adverse effects associated with Chlormezanone use?

A10: While generally well-tolerated, Chlormezanone use has been associated with certain adverse effects:

- Central Nervous System: Drowsiness is a common side effect, consistent with its sedative properties. [, ]

- Gastrointestinal: Some individuals may experience gastrointestinal discomfort. []

- Hepatotoxicity: Although rare, cases of severe liver injury, including fulminant hepatitis, have been reported in association with Chlormezanone use. []

- Hypersensitivity Reactions: Skin reactions, including fixed drug eruption (FDE), have been documented. [, , ]

Q11: What analytical techniques are commonly employed to quantify Chlormezanone?

A11: High-performance liquid chromatography (HPLC) is widely used for the determination of Chlormezanone in biological samples, such as plasma and urine. UV detection is typically employed due to Chlormezanone's UV absorbance properties. [, , , ]

Q12: Have any alternative analytical techniques been explored for Chlormezanone analysis?

A12: Gas chromatography coupled with mass spectrometry (GC/MS) has also been utilized for the analysis of Chlormezanone in biological samples, particularly in the context of toxicological investigations. This technique allows for sensitive and specific detection of Chlormezanone and its metabolites. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.